2-Nitrocyclohexanone

Vue d'ensemble

Description

2-Nitrocyclohexanone is a chemical compound with varied applications in organic synthesis and chemical research. It serves as an intermediate in the synthesis of other compounds and has been studied for its chemical reactions, properties, and potential in synthetic organic chemistry.

Synthesis Analysis

The synthesis of this compound involves various methods, including the nitration of cyclohexanone with highly concentrated nitric acid, leading to the formation of this compound as an intermediate in the synthesis of caprolactam and a short-lived intermediate in the large-scale production of adipic acid from cyclohexanol and concentrated nitric acid (Fischer & Weitz, 1979). Organocatalytic cascade reactions have also been developed to synthesize products from this compound with good yields and excellent enantioselectivities, suggesting a versatile approach to its chemical manipulation (Xuan, Chen, & Yan, 2014).

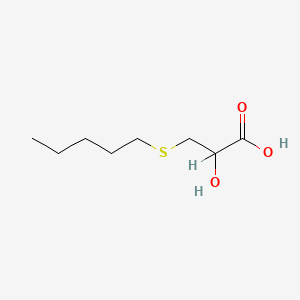

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various studies, including crystallography and spectroscopic analysis, which provide insight into its chemical behavior and reactivity. The structure influences its reactivity in synthetic applications, highlighting the importance of understanding its molecular framework for chemical synthesis.

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including keto-enol tautomerization, which has been extensively studied to understand its behavior in different solvents and under various conditions (Angelini et al., 2008). Its reactions with nucleophiles to form highly functionalized intermediates have been explored for the synthesis of complex organic molecules, demonstrating its utility as a versatile synthetic intermediate (Vankar, Bava, & Kumaravel, 1991).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. These properties are influenced by its molecular structure and contribute to its behavior in chemical reactions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various chemical reagents, stability under different conditions, and catalytic behavior in synthetic applications, are central to its utility in organic chemistry. Studies have shown its application in organocatalytic reactions, providing pathways to enantioselective synthesis and demonstrating its potential in the development of new synthetic methodologies (Hoashi, Yabuta, & Takemoto, 2004).

Applications De Recherche Scientifique

Synthèse organique

2-Nitrocyclohexanone : est un intermédiaire précieux en synthèse organique. Il est utilisé dans l’arylation α sans métaux de transition des nitrocétones avec des sels de diaryliodonium . Ce procédé est crucial pour la synthèse de cétones α-aryl, α-nitro tertiaires, qui sont des blocs de construction importants pour divers composés organiques, y compris des produits pharmaceutiques tels que la tilétamine .

Chimie médicinale

En chimie médicinale, la this compound sert de précurseur dans la synthèse de composés hétérocycliques qui présentent des activités biologiques puissantes . Par exemple, elle est utilisée dans la synthèse de radiopharmaceutiques PSMA, qui sont importants pour le diagnostic et le traitement des cancers exprimant le PSMA .

Science des matériaux

En tant que bloc de construction organique, la this compound contribue au développement de nouveaux matériaux. Sa réactivité permet la création de polymères et de résines avec des applications potentielles dans les revêtements, les adhésifs et d’autres domaines de la science des matériaux .

Chimie analytique

Les propriétés du composé, telles que ses taux de tautomérisation, sont étudiées spectrophotométriquement dans divers solvants. Ces recherches aident à comprendre les effets des solvants sur les réactions chimiques, ce qui est essentiel pour développer des méthodes analytiques en chimie .

Science de l’environnement

Le comportement de la this compound dans différents solvants fournit également des informations sur son devenir et son transport dans l’environnement. La compréhension de sa réactivité peut aider à prédire comment des composés similaires pourraient se comporter dans l’environnement et à contribuer aux stratégies d’évaluation et de gestion des risques .

Applications industrielles

Dans l’industrie, la this compound est utilisée comme intermédiaire chimique dans la fabrication de composés chimiques plus complexes. Son rôle dans la synthèse de divers produits chimiques industriels souligne son importance dans la chaîne d’approvisionnement chimique .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to participate in nucleophilic addition reactions .

Mode of Action

2-Nitrocyclohexanone interacts with its targets through nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds . It undergoes chemical transformations, such as reduction or substitution, to yield products with diverse chemical functionalities .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. By participating in nucleophilic addition reactions, it can lead to the formation of new molecules with diverse functionalities .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of bases and acids. For instance, in cyclohexane, the reaction is effectively catalyzed by bases and inhibited by acids . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the chemical environment.

Propriétés

IUPAC Name |

2-nitrocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNILIWUUKKNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334589 | |

| Record name | 2-Nitrocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4883-67-4 | |

| Record name | 2-Nitrocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Nitrocyclohexanone?

A1: this compound has the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize 13C NMR spectroscopy to characterize this compound. Studies have provided comprehensive assignments for the 13C NMR spectra of various alkylated 2-nitrocyclohexanones. []

Q3: How does the keto-enol tautomerism of this compound behave in different solvents?

A3: The keto-enol tautomerism of this compound is significantly influenced by solvent properties. While permittivity plays a role in organic solvents, ionic liquids exhibit a distinct behavior, accelerating the tautomerization rate beyond what permittivity alone would suggest. This suggests a complex interplay of solvent parameters, including polarizability, hydrogen-bond acidity, and cohesive pressure, influencing the reaction in ionic liquids. [, ]

Q4: Can you elaborate on the base-catalyzed keto-enol interconversion of this compound?

A4: The base-catalyzed keto-enol interconversion of this compound has been investigated computationally using various bases and solvents. Density functional theory calculations suggest that the reaction proceeds through a stepwise mechanism, contrary to previous proposals of a concerted mechanism in less polar solvents. []

Q5: What is a notable application of this compound in multi-component reactions?

A5: this compound participates in a one-pot, three-component reaction with triphenylphosphine and dialkyl acetylenedicarboxylates. This reaction generates stable phosphorus ylides that, upon heating, undergo an intramolecular Wittig reaction to produce dialkyl 2-(2-nitrocyclohex-1-enyl)fumarate derivatives. []

Q6: How can this compound be utilized in the synthesis of bicyclic compounds?

A6: Treating this compound with acrylaldehyde in the presence of tetrabutylammonium fluoride yields a bicyclic product. This product can be further oxidized to a nitro-diketone, which serves as a precursor to bicyclo[3.3.0]oct-1(5)en-2-one. []

Q7: Are there any examples of transition-metal-free arylation reactions involving this compound?

A7: Yes, researchers have achieved the transition-metal-free α-arylation of this compound using diaryliodonium salts. This method enables the synthesis of tertiary α-aryl, α-nitro ketones and provides a concise route to the drug tiletamine. []

Q8: How does this compound behave in the presence of strong bases?

A8: Strong bases can cleave this compound. [] This reaction highlights the impact of the nitro group on the molecule's reactivity.

Q9: What are the applications of this compound in the synthesis of heterocyclic compounds?

A9: this compound is a key starting material in synthesizing the chiral building block 1-azaspiro[4.5]decan-6-one. This synthesis involves an organocatalytic enantioselective conjugate addition to acrylaldehyde. []

Q10: How is this compound used in the preparation of Caprolactam?

A10: this compound is a crucial intermediate in a novel Caprolactam synthesis. The process involves converting this compound to an alkyl 6-nitrohexanoate, followed by catalytic hydrogenation and cyclization. This method bypasses the use of oleum and avoids the production of large quantities of ammonium sulfate as a byproduct, offering a more sustainable approach compared to traditional methods. []

Q11: Are there any known alternative synthetic routes to this compound?

A11: Yes, researchers have successfully synthesized this compound through the nitration of cyclohexanone using highly concentrated nitric acid (99-100%). [, ] This method provides an alternative to using less concentrated nitric acid and highlights the impact of reaction conditions on product formation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

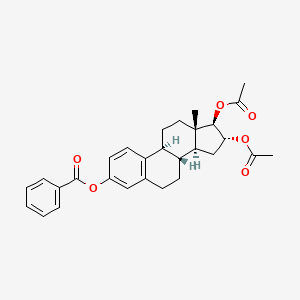

![N-(2-methoxy-5-methylphenyl)-2-[[1-(phenylmethyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1217636.png)

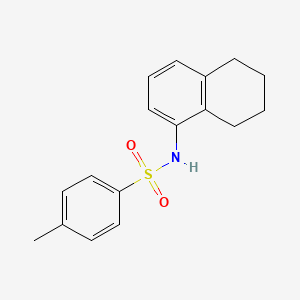

![2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)

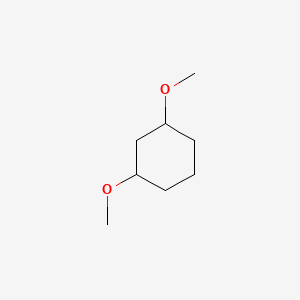

![Imidazo[2,1-a]isoquinoline](/img/structure/B1217647.png)